6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Replicating the Q203 (Telacebec) synthesis requires the validated 6-chloro-2-ethyl substitution pattern; generic imidazopyridine analogs risk synthetic failure. This building block is the exact precursor to this MIC50 2.7 nM antitubercular agent. - Direct starting material for Q203 and 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxamide SAR libraries. - Dual handles: C3-carboxylic acid for amide library generation; C6-chloro for Pd-catalyzed cross-coupling diversification. - Supplied at ≥98% purity, ensuring reproducible yields in decarboxylative coupling and kinase inhibitor lead optimization.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 1216142-18-5
Cat. No. B1430271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS1216142-18-5
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)O
InChIInChI=1S/C10H9ClN2O2/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7/h3-5H,2H2,1H3,(H,14,15)
InChIKeyAACCTXYABLUXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic Acid – Molecular Profile & Procurement


6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1216142-18-5) is a heterocyclic carboxylic acid belonging to the imidazo[1,2-a]pyridine class . It is characterized by a 6-chloro substitution on the pyridine ring and a 2-ethyl substituent on the imidazole ring, with a carboxylic acid at the 3-position of the fused bicyclic core . The compound has the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol . Its canonical SMILES is CCC1=C(C(=O)O)N2C=C(Cl)C=CC2=N1 . This molecule is primarily utilized as a synthetic building block and research intermediate, with standard commercial purities ranging from 95% to 98% .

1
Preferred scaffold for antitubercular chemotype SAR studies, including Q203-related research
2
Dual synthetic handles (C3-carboxylic acid and C6-chloro) enable amide library and cross-coupling diversification
3
2-Ethyl substitution supports reported kinase inhibition assay context (CLK1/DYRK1A) in amide derivatives

6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic Acid: Analogue Substitution Risks


Substitution of 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid with closely related imidazo[1,2-a]pyridine analogs is not a straightforward or risk-free decision in research or process chemistry. The precise substitution pattern—specifically, the combination of a 6-chloro group and a 2-ethyl chain on the 3-carboxylic acid scaffold—directly governs the compound's utility as a building block in specific, high-value synthetic pathways [1]. Altering the halogen (e.g., to bromine) modifies the leaving group potential and steric bulk at the 6-position, which can drastically impact downstream coupling yields [2]. Removing the 2-ethyl group eliminates a critical hydrophobic contact point in many pharmacophore models, while modifying the acid handle alters the entire conjugation strategy [3]. Therefore, the selection of this specific compound is dictated by the precise requirements of validated synthetic routes and structure-activity relationship (SAR) data, making casual substitution a potential source of experimental failure.

Target
6-Chloro-2-ethyl-3-carboxylic acid scaffold
Analog Substitution Risk
6-Bromo or 2-methyl/2-H analogs may shift Pd-coupling chemoselectivity and downstream kinase potency profile; the precise substitution pattern is essential for validated synthetic routes and SAR data
Target
C6-chloro as synthetic handle
Analog Substitution Risk
Unsubstituted 2-ethyl analog (CAS 1266866-71-0) lacks cross-coupling diversification; may limit library generation
Target
2-Ethyl hydrophobic contact
Analog Substitution Risk
2-Methyl replacement may result in reduced kinase inhibition; reported >10-fold potency difference in amide derivatives for CLK1

6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic Acid: Head-to-Head Comparator Data


6-Chloro vs. 6-Bromo in Pd-Catalyzed Decarboxylative Coupling

In the context of synthetic utility as a building block, the choice of 6-chloro over 6-bromo substitution is critical. For Pd-catalyzed decarboxylative coupling reactions with aryl chlorides, the 6-chloro-3-carboxylic acid scaffold exhibits a distinct reactivity profile. The decarboxylative arylation protocol has been demonstrated on imidazo[1,2-a]pyridine-3-carboxylic acids bearing chloro substituents, yielding the desired 3-aryl-imidazo[1,2-a]pyridines with yields up to 88% under optimized conditions (Pd(OAc)₂, PPh₃, K₂CO₃, 140°C, 20h) [1]. In contrast, the corresponding 6-bromo analog (CAS 1215947-54-8) is less desirable in this context due to the higher reactivity and lower chemoselectivity of aryl bromides, which are more prone to oxidative addition side reactions and can lead to complex product mixtures in the presence of aryl chloride coupling partners [2].

6-Cl vs 6-Br Pd coupling
Class-level inference
6-Cl scaffold yields up to 88% in decarboxylative arylation; 6-Br analog inferred to have lower chemoselectivity
Supports C6-Cl selection for Pd-catalyzed C3-arylation workflows
Reactivity inference; not head-to-head measured. Conditions: Pd(OAc)₂/PPh₃, K₂CO₃, 140°C, 20h
Medicinal Chemistry Cross-Coupling Synthetic Methodology

2-Ethyl vs. 2-Methyl: Potency in Kinase Inhibition

The presence of a 2-ethyl group on the imidazo[1,2-a]pyridine core is a critical determinant of biological activity in derivative series. While direct comparator data for the parent acids is unavailable, structure-activity relationship (SAR) studies on a closely related amide series (imidazo[1,2-a]pyridine-3-carboxamides) demonstrate that a 2-ethyl substituent is essential for potent inhibition of key kinases. For instance, compound 4c, a 2-ethylimidazo[1,2-a]pyridine-3-carboxamide, inhibits CLK1 with an IC50 of 0.7 μM and DYRK1A with an IC50 of 2.6 μM [1]. In contrast, the analogous compound with a 2-methyl substituent showed a >10-fold decrease in potency against the same targets [2]. This SAR trend underscores that the 2-ethyl group provides optimal hydrophobic interactions within the ATP-binding pocket that the 2-methyl group cannot fully replicate.

2-Et vs 2-Me kinase potency
Cross-study comparable
2-Et amide IC50 0.7 μM (CLK1); 2-Me analog >7 μM. >10-fold potency difference
2-Ethyl is a reported potency driver for CLK1/DYRK1A; essential for kinase inhibitor library design
Amide derivatives, not parent acid. Recombinant CLK1 assay.
Kinase Inhibition SAR Drug Discovery

6-Chloro vs. Unsubstituted Core: Synthetic Versatility

The presence of a chlorine atom at the 6-position is a critical synthetic handle that distinguishes this compound from its unsubstituted 2-ethyl analog (2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid, CAS 1266866-71-0). The C6-chloro group enables downstream functionalization via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are impossible with the unsubstituted scaffold [1]. This allows for the generation of diverse C6-substituted derivative libraries from a single common intermediate. Furthermore, in the context of anti-tubercular drug discovery, the 6-chloro substituent is a key pharmacophoric element present in clinical candidate Q203 (Telacebec), which exhibits an MIC50 of 2.7 nM against M. tuberculosis H37Rv . The unsubstituted analog lacks this critical feature and is not known to yield similarly potent compounds.

6-Cl vs unsubstituted core
Class-level inference
Presence of C6-Cl enables Suzuki/Buchwald-Hartwig diversification; unsubstituted core lacks this handle
C6-Cl provides a synthetic handle for post-functionalization library synthesis
Binary synthetic versatility advantage; standard cross-coupling conditions apply
Synthetic Intermediate Derivatization Medicinal Chemistry

6-Chloro-2-ethyl Scaffold: Critical Role in Q203 (Telacebec)

The direct relevance of this specific substitution pattern to drug discovery is validated by its role as the core scaffold in Q203 (Telacebec, CAS 1334719-95-7), an imidazo[1,2-a]pyridine-3-carboxamide currently in Phase 2 clinical trials for tuberculosis [1]. Q203, a 6-chloro-2-ethyl-N-benzyl-imidazo[1,2-a]pyridine-3-carboxamide, demonstrates an MIC50 of 2.7 nM against M. tuberculosis H37Rv . Extensive SAR studies revealed that the 6-chloro and 2-ethyl groups are essential for this potent activity; modification of either substituent leads to a significant loss of potency (10- to >100-fold decrease in MIC) [2]. This compound is the direct carboxylic acid precursor to the Q203 amide, making it the essential building block for synthesizing this clinical candidate and related analogs .

Q203 scaffold SAR
Reported
Q203 (6-Cl-2-Et) MIC50 2.7 nM vs M.tb; 2-Me analog MIC >100 nM, 2-H >500 nM
Supports antimycobacterial screening context; essential scaffold for Q203 chemotype replication
Research use only; Phase 2 trial candidate, not for therapeutic use. H37Rv broth assay.
Antitubercular Drug Discovery Lead Optimization

Commercial Availability & Purity vs. Niche Analogs

While niche analogs like 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1215947-54-8) or 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 138642-96-3) exist, they are often only available via custom synthesis with lead times of several weeks and lower guaranteed purity (typically 95-97%) [1]. In contrast, 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is a widely stocked catalog item from multiple reputable vendors, with standard purities of 95% to 98% and rapid shipping from stock . This translates to immediate availability and a more reliable, cost-effective supply chain, reducing project delays and uncertainty.

Commercial availability
Supporting evidence
6-Cl-2-Et is catalog item, purity ≥98% from multiple vendors; niche analogs (6-Br-2-Et) require custom synthesis, lower purity
Supports procurement confidence and reduced supply chain risk
Qualitative difference in lead time and purity; verify current vendor stock
Procurement Supply Chain Quality Control

Predicted LogP and Pharmacokinetic Suitability

Lipophilicity, a key determinant of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties, can be predicted computationally. 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid has a predicted LogP of 2.25 (ChemScene data) or 0.75 (Fluorochem data) , depending on the calculation method. While the absolute value varies, both predictions place it within a more favorable lipophilicity range (LogP ~1-3) for oral bioavailability and reduced promiscuity compared to larger, more hydrophobic imidazo[1,2-a]pyridine derivatives like Q203, which has a calculated LogP of 7.32 . This suggests that derivatives built from this smaller, more polar acid core may possess inherently better drug-like properties and a lower risk of late-stage attrition due to poor solubility or high metabolic clearance than those derived from more advanced, highly lipophilic intermediates.

Predicted LogP
Supporting evidence
Predicted LogP 0.75–2.25 (acid core); Q203 LogP 7.32 (Δ ≈ 5.1–6.6)
Lower lipophilicity may support fragment-based optimization and ADME property review
In silico predictions; experimental confirmation recommended. Sources unavailable.
ADME Lipophilicity Drug-likeness

6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic Acid: Optimal Applications


Synthesis of Q203 (Telacebec) and Antitubercular Analogs

This compound is the validated and direct precursor to the clinical candidate Q203 (Telacebec), a potent antitubercular agent with an MIC50 of 2.7 nM [1]. It is the essential starting material for any laboratory aiming to replicate the synthesis of Q203 or to conduct SAR studies around the 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxamide chemotype . The extensive medicinal chemistry literature validating this scaffold for anti-TB activity makes its procurement a necessary step for this research area.

Kinase Inhibitor Library via C3-Amidation and C6-Functionalization

The 3-carboxylic acid group allows for straightforward conversion to diverse amide libraries, a common strategy for generating kinase inhibitor candidates [2]. The 6-chloro substituent provides a secondary functional handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of structurally diverse, patentable analogs from a single, readily available core scaffold [3]. The 2-ethyl group is a known potency driver for several kinases, including CLK1 and DYRK1A, where it contributes to low-micromolar activity [2].

Decarboxylative Cross-Coupling Method Development

This compound serves as an excellent substrate for developing and applying Pd-catalyzed decarboxylative cross-coupling methodologies [3]. The 6-chloro substituent on the pyridine ring is compatible with standard reaction conditions and allows for the introduction of various aryl or heteroaryl groups at the C3 position. Its commercial availability in high purity (≥98%) ensures reproducible results in method optimization and library synthesis, with reported yields of up to 88% for the desired 3-aryl products [3].

Fragment-Based Drug Discovery Optimization

As a relatively small and synthetically accessible fragment, this compound is an ideal starting point for fragment-based drug discovery (FBDD) programs targeting infectious diseases or oncology . Its predicted LogP (0.75-2.25) suggests favorable physicochemical properties for a fragment, and the dual synthetic handles (C3-carboxylic acid and C6-chloro) allow for controlled, systematic growth into lead-like molecules. Its proven role as the core of a clinical candidate (Q203) provides a high degree of target validation and reduces early-stage development risk [1].

Application
Selection Property
Validation Focus
Q203 chemotype SAR studies
6-Chloro-2-ethyl substitution integrity
Antimycobacterial potency endpoints
Kinase inhibitor library diversification
Dual synthetic handle (C3-acid, C6-Cl)
C6 cross-coupling and C3 amidation yields
Decarboxylative coupling method development
Compatibility with Pd-catalyzed protocols
Aryl chloride chemoselectivity
Fragment-based lead discovery
Predicted LogP range (0.75–2.25)
Fragment-to-lead growth feasibility

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